
2-(Trifluoromethyl)quinolin-4-amine
Vue d'ensemble
Description
2-(Trifluoromethyl)quinolin-4-amine is a compound of significant interest in the field of medicinal chemistry. It is characterized by the presence of a trifluoromethyl group attached to the quinoline ring, which imparts unique chemical and biological properties.
Méthodes De Préparation
The synthesis of 2-(trifluoromethyl)quinolin-4-amine involves several steps, typically starting with the preparation of the quinoline core. One common method involves the activation of amides with trifluoromethanesulfonic anhydride in the presence of 2-chloropyridine, followed by nucleophilic addition and annulation . Industrial production methods may involve optimization of these steps to increase yield and purity, often using high-throughput techniques and advanced purification methods .
Analyse Des Réactions Chimiques
2-(Trifluoromethyl)quinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Halogenation and nitration reactions are typical, with reagents like bromine or nitric acid.
Major Products: These reactions often yield derivatives with modified functional groups, enhancing the compound’s biological activity
Applications De Recherche Scientifique
Antitumor Activity
Recent studies have demonstrated that derivatives of 2-(trifluoromethyl)quinolin-4-amine exhibit potent antitumor properties. A notable research effort involved the synthesis of a series of these derivatives, which were evaluated for their cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) cells.
Key Findings:
- Compound 5e showed remarkable anti-proliferative activity with IC50 values of 0.49 µM against PC3, 0.08 µM against K562, and 0.01 µM against HeLa cells, outperforming the established drug combretastatin A-4 .
- Mechanistic studies indicated that compound 5e acts as a new class of tubulin inhibitor, disrupting microtubule polymerization similar to colchicine, leading to cell cycle arrest in the G2/M phase and inducing apoptosis in a dose-dependent manner .
Microtubule Polymerization Inhibition
The ability of this compound derivatives to inhibit microtubule polymerization positions them as promising candidates for further development as anticancer agents. The mechanism involves:
- Disruption of Tubulin Networks: Immunofluorescence studies revealed that these compounds disrupt the normal tubulin network in cancer cells, which is crucial for cell division and integrity .
- Molecular Docking Studies: These studies suggest strong interactions between the compounds and the colchicine binding site of tubulin, reinforcing their potential as microtubule-targeted agents (MTAs) .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Variations in substituents on the quinoline core can significantly influence biological activity:
- Modifications: The introduction of different aryl groups or functional groups has been explored to enhance selectivity and potency against specific cancer cell lines .
Potential for Broader Therapeutic Applications
Beyond oncology, compounds based on the quinoline scaffold have shown promise in other therapeutic areas:
- Antiviral Activity: Some derivatives have been investigated for their inhibitory effects against influenza viruses, demonstrating significant cytopathic protection in infected cells .
- Inhibition of Kinases: Certain analogs have exhibited selective inhibition of kinases involved in various cellular processes, indicating potential applications in treating diseases linked to dysregulated kinase activity .
Table 1: Summary of Antitumor Activity Against Various Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
5e | PC3 | 0.49 | Microtubule inhibition |
5e | K562 | 0.08 | Microtubule inhibition |
5e | HeLa | 0.01 | Microtubule inhibition |
Table 2: Structure-Activity Relationships
Modification | Effect on Activity |
---|---|
Addition of methoxy group | Decreased potency by up to 100-fold |
Change in aryl substituent | Enhanced selectivity over kinases |
Mécanisme D'action
The primary mechanism by which 2-(trifluoromethyl)quinolin-4-amine exerts its effects is through the inhibition of tubulin polymerization. This action disrupts the microtubule network within cells, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Molecular docking studies have shown that the compound binds to the colchicine binding site on tubulin, reinforcing interactions through hydrogen bonds .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)quinolin-4-amine can be compared with other quinoline derivatives such as:
Colchicine: Similar mechanism of action but different chemical structure.
Combretastatin A-4: Another microtubule-targeting agent with distinct structural features.
Skimmianine: A naturally occurring quinoline with anticancer properties
These comparisons highlight the unique trifluoromethyl group in this compound, which enhances its biological activity and specificity .
Activité Biologique
2-(Trifluoromethyl)quinolin-4-amine is a compound that has garnered significant attention in medicinal chemistry due to its unique structural features and biological activities. The trifluoromethyl group attached to the quinoline core enhances its chemical properties, making it a promising candidate for various therapeutic applications, particularly in oncology.
The primary mechanism of action for this compound involves its interaction with the microtubule network within cells. This compound acts as a tubulin inhibitor , disrupting microtubule polymerization, which is crucial for cell division. The inhibition leads to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis in cancer cells .
The compound has demonstrated significant biochemical interactions, including:
- Inhibition of Microtubule Polymerization : It disrupts the tubulin network in various cancer cell lines, notably HeLa cells.
- Cytotoxicity : Exhibits potent antitumor activity against several cancer cell lines, including PC3 (prostate cancer), K562 (chronic myelogenous leukemia), and HeLa (cervical cancer) with IC50 values indicating high potency .
Research Findings
Recent studies have focused on synthesizing and evaluating derivatives of this compound, revealing promising results:
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
5e | HeLa | 0.01 | Highest potency among derivatives |
5f | K562 | 0.08 | Significant cytotoxicity observed |
5o | PC3 | 0.49 | Comparable to known agents like combretastatin A-4 |
These derivatives were designed through structural optimization strategies to enhance their interaction with tubulin, reinforcing their potential as microtubule-targeted agents (MTAs) .
Case Studies
A notable study highlighted the effects of derivative 5e on HeLa cells:
- Cell Cycle Arrest : Treatment with compound 5e resulted in significant G2/M phase arrest.
- Induction of Apoptosis : The compound induced apoptosis in a dose-dependent manner, confirmed through immunofluorescence staining which revealed disrupted tubulin networks .
- Molecular Docking Studies : These studies suggested that the binding interactions at the colchicine site on tubulin were critical for its inhibitory activity .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-(trifluoromethyl)quinolin-4-amine and its derivatives?
The synthesis typically involves cyclization, nitration, chlorination, and coupling reactions starting from precursors like 4-methoxyaniline. For example, derivatives such as 2-trifluoromethyl-3-nitro-quinoline-4-amine are synthesized via nitration of intermediates followed by nucleophilic substitution with amines. Reaction conditions (e.g., solvent, temperature, and catalysts) are critical for optimizing yields. Structural characterization relies on , , , and HRMS to confirm purity and regiochemistry .
Q. How are spectroscopic techniques applied to validate the structure of this compound derivatives?
is used to identify proton environments, such as aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm). confirms the presence of the trifluoromethyl group (δ -60 to -65 ppm). HRMS ensures molecular formula accuracy, while X-ray crystallography (where available) resolves stereochemical ambiguities. Cross-validation with computational data (e.g., DFT calculations) enhances structural confidence .
Q. What in vitro assays are suitable for evaluating the antitumor activity of this compound derivatives?
The MTT assay is widely used to assess cytotoxicity against cancer cell lines (e.g., MDA-MB-231, PC3). Compounds are tested at concentrations ranging from 1–10 µM, with IC values calculated to compare potency. Positive controls (e.g., doxorubicin) and solvent controls are essential for data normalization. Activity trends often correlate with substituent electronegativity and steric effects on the quinoline scaffold .
Advanced Research Questions
Q. How can structural optimization improve the microtubule polymerization inhibitory activity of this compound derivatives?
Introducing electron-withdrawing groups (e.g., nitro, chloro) at the 3-position enhances binding to tubulin’s colchicine site. Molecular docking studies suggest that the trifluoromethyl group at position 2 stabilizes hydrophobic interactions. Modifications to the 4-amine group (e.g., alkylation or aryl substitution) improve solubility without compromising activity. Structure-activity relationship (SAR) models guide iterative design .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in IC values may arise from differences in cell line sensitivity (e.g., A549 vs. LNCAP) or assay protocols (e.g., incubation time). Meta-analyses of multiple studies, standardized assay conditions, and orthogonal validation (e.g., apoptosis assays, Western blotting) clarify mechanistic insights. For example, conflicting reports on antimalarial activity require cross-checking with parasite strain-specific assays .
Q. How does the trifluoromethyl group influence metabolic stability and pharmacokinetics?
The trifluoromethyl group reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life. In vivo studies in rodent models show improved bioavailability when the 4-amine is functionalized with polar groups (e.g., morpholine). Aldehyde oxidase (AO) susceptibility can be mitigated by substituting the quinoline core with AO-resistant moieties .
Q. What computational methods are effective for predicting the allosteric modulation potential of this compound derivatives?
Molecular dynamics simulations and free-energy perturbation (FEP) calculations predict binding affinities to targets like Werner helicase (WRN). QSAR models trained on inhibitory data (e.g., IC, K) identify key descriptors (e.g., LogP, polar surface area). Machine learning algorithms classify derivatives as allosteric vs. orthosteric modulators based on docking poses .
Q. Methodological Considerations
Q. How to troubleshoot low yields in the synthesis of this compound derivatives?
Low yields often stem from incomplete cyclization or side reactions during nitration. Optimizing stoichiometry (e.g., excess HNO for nitration) and using high-boiling solvents (e.g., NMP) improve conversion. Chromatographic purification (e.g., silica gel, preparative HPLC) removes byproducts like chlorinated impurities .
Q. What analytical techniques differentiate polymorphs of this compound salts?
Differential scanning calorimetry (DSC) identifies melting point variations between polymorphs. Powder X-ray diffraction (PXRD) patterns reveal crystallinity differences, while solid-state NMR distinguishes hydrogen-bonding networks. Stability studies under accelerated conditions (40°C/75% RH) guide the selection of pharmaceutically viable forms .
Q. How to design a SAR study for this compound derivatives targeting kinase inhibition?
Generate a library with systematic substitutions (e.g., position 3: nitro, methyl; position 4: primary/secondary amines). Test inhibition against a kinase panel (e.g., EGFR, VEGFR2) using radiometric or fluorescence-based assays. Cluster analysis of IC data identifies pharmacophoric features critical for selectivity. Counter-screening against non-target kinases minimizes off-target effects .
Propriétés
IUPAC Name |
2-(trifluoromethyl)quinolin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)9-5-7(14)6-3-1-2-4-8(6)15-9/h1-5H,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDALBEJGMLUINP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00502357 | |
Record name | 2-(Trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1700-93-2 | |
Record name | 2-(Trifluoromethyl)quinolin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00502357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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